

1'-Oxo Perazine-d8: A Labeled Intermediate for Advanced Bioanalytical Applications

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Compound of Interest

Compound Name: 1'-Oxo Perazine-d8

CAS No.: 1246820-86-9

Cat. No.: B587951

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Abstract

This technical guide provides a comprehensive overview of **1'-Oxo Perazine-d8**, a deuterium-labeled intermediate essential for the accurate quantification of the antipsychotic drug Perazine and its metabolites. We will delve into the metabolic pathways of Perazine, underscore the critical role of stable isotope-labeled internal standards in modern bioanalysis, and provide detailed protocols for the application of **1'-Oxo Perazine-d8** in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable quantitative assays for pharmacokinetic, toxicokinetic, and clinical studies involving Perazine.

Introduction to Perazine: Clinical Context and Analytical Imperatives

Perazine is a first-generation antipsychotic medication belonging to the phenothiazine class.[1][2] It is primarily used in the treatment of schizophrenia and other psychotic disorders.[1][2][3] The therapeutic action of Perazine is principally derived from its antagonism of dopamine D2

receptors in the brain's mesolimbic pathway, which helps to alleviate positive symptoms of psychosis such as hallucinations and delusions.[1][4]

Like many psychotropic agents, Perazine exhibits significant interindividual variability in its pharmacokinetics.[5] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of various metabolites.[1][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Perazine is therefore paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This necessitates the use of highly accurate and precise bioanalytical methods to quantify Perazine and its metabolites in complex biological matrices.

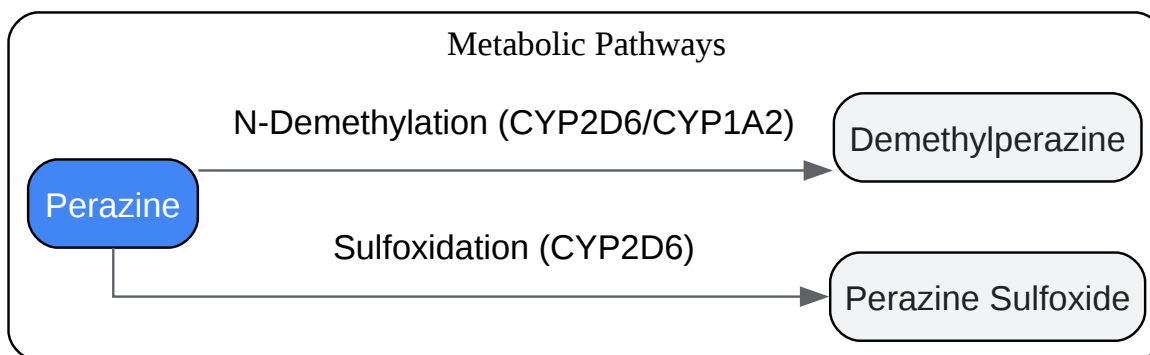
The Metabolic Fate of Perazine

The biotransformation of Perazine is complex, involving several key enzymatic reactions. The primary routes of metabolism include sulfoxidation of the phenothiazine ring, hydroxylation, and N-dealkylation of the piperazine side chain.[1] The main cytochrome P450 isoenzymes involved are CYP2D6 and CYP1A2.[1][6]

Key metabolites that have been identified include:

- Perazine sulfoxide: Formed by the oxidation of the sulfur atom in the phenothiazine nucleus. [3][7]
- Demethylperazine (10-Piperazinypropylphenothiazine): Results from the removal of the methyl group from the piperazine moiety.[3][7]

These metabolic pathways can be influenced by genetic polymorphisms in CYP enzymes, co-administered drugs, and patient-specific factors, all of which contribute to the observed variability in clinical response.[5][6]



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Caption: Major metabolic pathways of Perazine.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

Quantitative analysis of drugs in biological fluids using LC-MS/MS is susceptible to variations that can compromise accuracy. The primary challenges are matrix effects and fluctuations in instrument response.[8][9] Matrix effects occur when co-eluting endogenous components of the sample (e.g., salts, lipids, proteins) either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[10]

To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is employed. [8] A SIL-IS is an analog of the analyte in which one or more atoms have been replaced with a heavy stable isotope, such as deuterium (^2H), carbon-13 (^{13}C), or nitrogen-15 (^{15}N). Deuterated standards are widely used due to the relative ease and cost-effectiveness of their synthesis.

The self-validating principle of a SIL-IS is based on its physicochemical similarity to the analyte:

- Co-elution: The SIL-IS has nearly identical chromatographic retention time to the unlabeled analyte.
- Identical Ionization Behavior: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.

- **Mass Differentiation:** It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z).

By adding a known concentration of the SIL-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's peak area to the SIL-IS's peak area is used for quantification. This ratio remains constant even if sample loss occurs during preparation or if signal intensity fluctuates, thereby ensuring high accuracy and reproducibility.[8]

1'-Oxo Perazine-d8: A Profile

1'-Oxo Perazine-d8 is the deuterium-labeled form of 1'-Oxo Perazine, a close structural analog and synthetic precursor to Perazine.[2][11] The "-d8" designation indicates that eight hydrogen atoms on the molecule have been replaced with deuterium atoms, likely on the piperazine ring, to provide a significant and stable mass shift for clear differentiation in mass spectrometric analysis. Its primary application is as a high-fidelity internal standard for the quantification of Perazine and related metabolites.[11][12]

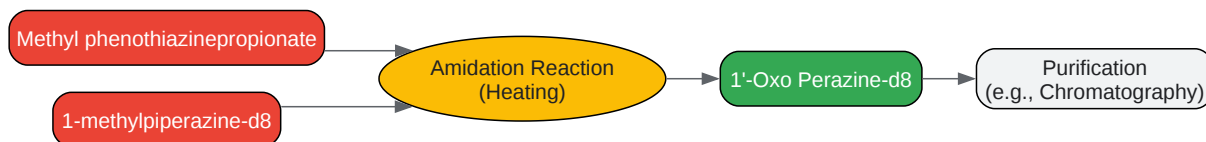
Data Presentation: Physicochemical Properties

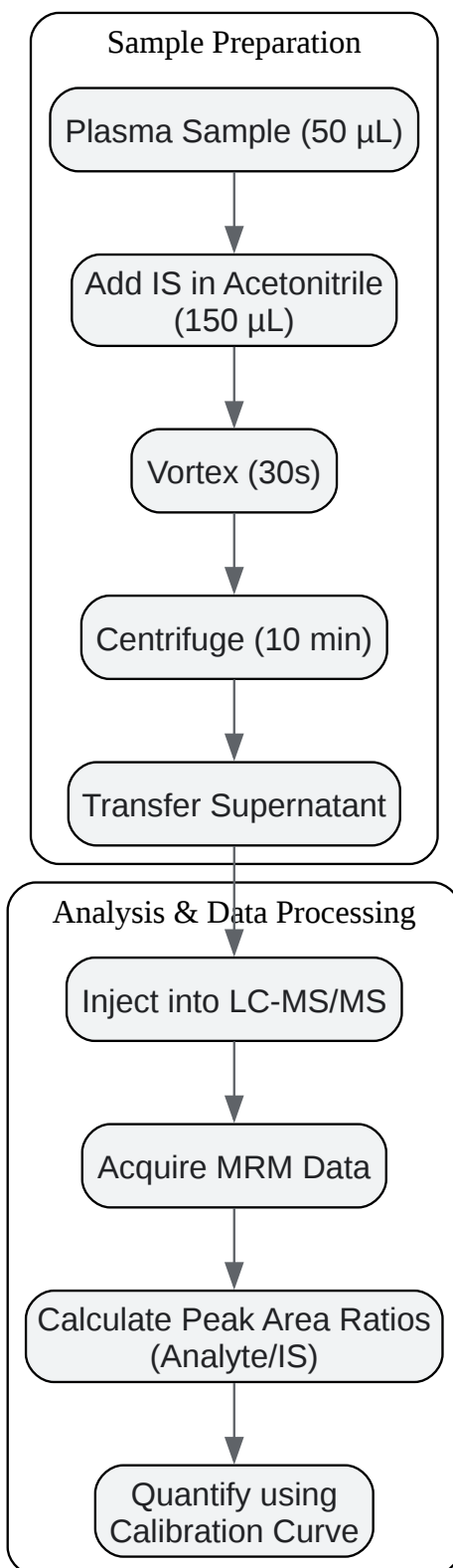
Property	1'-Oxo Perazine	1'-Oxo Perazine-d8
Molecular Formula	C ₂₀ H ₂₃ N ₃ OS[13]	C ₂₀ H ₁₅ D ₈ N ₃ OS[11]
Molecular Weight	353.48 g/mol [13]	361.53 g/mol [11]
CAS Number	91508-47-3[13]	1246820-86-9[11]
Appearance	Pale Green Solid[13]	Red Foam[11]
Synonyms	1-(4-Methyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-1-propanone[13]	1-Methyl-4-(3-phenothiazin-10-ylpropionyl)piperazine-d8[11]

Conceptual Synthesis of 1'-Oxo Perazine-d8

While the exact proprietary synthesis method may vary, a plausible route involves the reaction of a phenothiazine derivative with a deuterated piperazine moiety. The synthesis of the parent compound, 1'-Oxo Perazine, is described as heating Methyl phenothiazinepropionate with 1-

methylpiperazine.[2] To create the labeled version, one would use a deuterated starting material, such as 1-methylpiperazine-d8.





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